4-Bromoisoquinoline-1-carboxylic acid
Overview
Description
4-Bromoisoquinoline-1-carboxylic acid is an organic compound that incorporates a carboxyl functional group . It has a molecular weight of 208.055 . The IUPAC Standard InChI is InChI=1S/C9H6BrN/c10-9-6-11-5-7-3-1-2-4-8(7)9/h1-6H
.
Synthesis Analysis
The synthesis of 4-bromoisoquinoline involves an electrocyclic reaction catalyzed by palladium . 2-Alkynyl benzyl azides are used as the starting material, and the reaction conditions can be adjusted to selectively produce either 4-bromoisoquinoline or 4-bromoisquinolones . For instance, 4-bromoisoquinoline is synthesized in the presence of PdBr2/CuBr2/LiBr in MeCN .
Molecular Structure Analysis
The molecular structure of this compound is characterized by a carboxyl functional group, CO2H . The carbon and oxygen in the carbonyl are both sp2 hybridized, which gives a carbonyl group a basic trigonal shape .
Physical And Chemical Properties Analysis
Carboxylic acids, including this compound, exhibit strong hydrogen bonding between molecules, leading to high boiling points compared to other substances of comparable molar mass . Carboxylic acids with one to four carbon atoms are completely miscible with water, but solubility decreases with increasing molar mass .
Scientific Research Applications
Photolabile Protecting Groups
One application involves the synthesis and photochemistry of photolabile protecting groups for carboxylic acids based on brominated hydroxyquinolines. These compounds, including 8-bromo-7-hydroxyquinoline (BHQ), are reported to possess greater single-photon quantum efficiency and sensitivity to multiphoton-induced photolysis suitable for in vivo use, making them valuable in the study of biological messengers due to their increased solubility and low fluorescence (Fedoryak & Dore, 2002).
Synthesis of Isoquinolines
Research on the Rhodium-Catalyzed Synthesis of 4-Bromo-1,2-dihydroisoquinolines explores the creation of bromonium ylides through the intramolecular reaction of a benzyl bromide and an α-imino carbene. This method facilitates the synthesis of highly functionalized isoquinolines from readily available precursors, indicating its significance in medicinal chemistry for generating novel compounds (He et al., 2016).
Antitumor Activity
A study on isoquinoline-1-carboxaldehyde thiosemicarbazones, including derivatives synthesized from 4-bromo-1-methylisoquinoline, evaluated their antineoplastic activity. Some compounds demonstrated significant activity against L1210 leukemia in mice, underscoring the therapeutic potential of these derivatives in cancer treatment (Liu et al., 1995).
PARP-1 Inhibitors
Quinoline-8-carboxamides represent a new class of poly(ADP-ribose)polymerase-1 (PARP-1) inhibitors. The design includes maintaining the required pharmacophore conformation through an intramolecular hydrogen bond, highlighting the role of these compounds in therapeutic activities for various diseases (Lord et al., 2009).
Novel Annulation Methods
The novel 3,4-dihydroisoquinoline annulation process provides an expedient access to medicinally important isoquinoline heterocycles. This method offers a new avenue for synthesizing cyclic Reissert equivalent compounds, which are relevant for developing drugs and studying natural alkaloids (Li & Yang, 2005).
Mechanism of Action
Target of Action
It’s known that isoquinolines, a class of compounds to which 4-bromoisoquinoline-1-carboxylic acid belongs, have been used in the synthesis of various pharmaceuticals .
Mode of Action
It’s known that isoquinolines can be brominated by heating their hydrochlorides with bromine, resulting in compounds like 4-bromoisoquinoline . This suggests that this compound might interact with its targets through a similar mechanism.
Biochemical Pathways
Isoquinolines are known to be involved in various biological processes and have been used in the synthesis of many natural products and synthetic pharmaceuticals .
Pharmacokinetics
The compound’s molecular weight (25206) and its chemical structure suggest that it might have suitable properties for absorption and distribution in the body .
Result of Action
The introduction of a bromine into the products makes the methodology more attractive for organic synthesis .
Action Environment
It’s known that the stability of similar compounds can be influenced by factors such as temperature and ph .
Safety and Hazards
Based on the safety data sheet for a similar compound, 1-Bromoisoquinoline , it can be inferred that 4-Bromoisoquinoline-1-carboxylic acid may be harmful if swallowed and may cause serious eye damage. It’s recommended to avoid breathing its dust/fume/gas/mist/vapors/spray and to use it only in a well-ventilated area .
Future Directions
The catalytic reduction of carboxylic acid derivatives, including 4-Bromoisoquinoline-1-carboxylic acid, has witnessed rapid development in recent years . These reactions, involving molecular hydrogen as the reducing agent, can be promoted by both heterogeneous and homogeneous catalysts . Future research may focus on improving the efficiency and selectivity of these reactions .
Properties
IUPAC Name |
4-bromoisoquinoline-1-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6BrNO2/c11-8-5-12-9(10(13)14)7-4-2-1-3-6(7)8/h1-5H,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HTOSCFCDHOLOKS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN=C2C(=O)O)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6BrNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10731398 | |
Record name | 4-Bromoisoquinoline-1-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10731398 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1179149-25-7 | |
Record name | 4-Bromoisoquinoline-1-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10731398 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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